Welcome to the BenchChem Online Store!
molecular formula C15H13N3O2 B8340963 1-Benzyl-3-methyl-5-nitroindazole

1-Benzyl-3-methyl-5-nitroindazole

Cat. No. B8340963
M. Wt: 267.28 g/mol
InChI Key: MACVPLPBEJHWHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06713485B2

Procedure details

2-Fluoro-5-nitroacetophenone (H. Sato et al, Bioorganic and Medicinal Chemistry Letters, 5(3), 233-236,1995) (0.24 g) was treated with triethylamine (0.73 ml) and benzyl hydrazine dihydrochloride (0.255 g) in ethanol (20 ml) at reflux under N2 for 8 days. The mixture was cooled and the solid 1-benzyl-3-methyl-5-nitroindazole (0.16 g) was collected by filtration; m/z (M+1)+268.
Quantity
0.24 g
Type
reactant
Reaction Step One
Quantity
0.73 mL
Type
reactant
Reaction Step One
Name
benzyl hydrazine dihydrochloride
Quantity
0.255 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:4]1[CH:9]=[C:8]([N+:10]([O-:12])=[O:11])[CH:7]=[CH:6][C:5]=1F)=O.C(N(CC)CC)C.Cl.Cl.[CH2:23]([NH:30][NH2:31])[C:24]1[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1>C(O)C>[CH2:23]([N:30]1[C:5]2[C:4](=[CH:9][C:8]([N+:10]([O-:12])=[O:11])=[CH:7][CH:6]=2)[C:2]([CH3:1])=[N:31]1)[C:24]1[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
0.24 g
Type
reactant
Smiles
CC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])F
Name
Quantity
0.73 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
benzyl hydrazine dihydrochloride
Quantity
0.255 g
Type
reactant
Smiles
Cl.Cl.C(C1=CC=CC=C1)NN
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux under N2 for 8 days
Duration
8 d
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
FILTRATION
Type
FILTRATION
Details
the solid 1-benzyl-3-methyl-5-nitroindazole (0.16 g) was collected by filtration

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)N1N=C(C2=CC(=CC=C12)[N+](=O)[O-])C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.